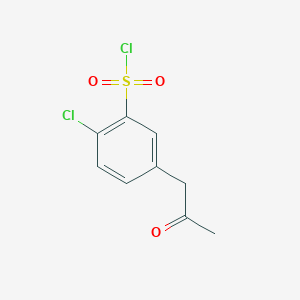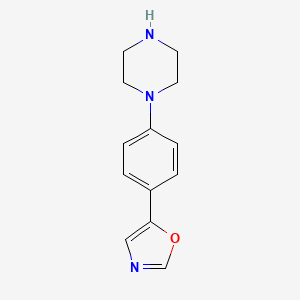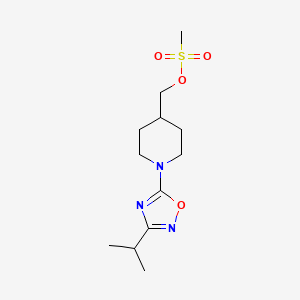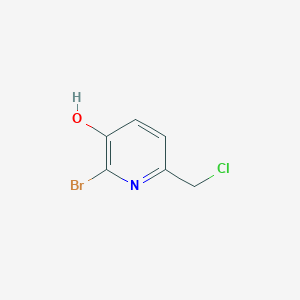
2-Bromo-6-(chloromethyl)-3-pyridinol
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include other identifiers like CAS number, PubChem ID, etc.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Application in Chemistry
- Specific Scientific Field : Chemistry, specifically in the synthesis of biomimetic metal ion chelates .
- Summary of the Application : 2-Bromo-6-(chloromethyl)-3-pyridinol is used as a precursor in the synthesis of biomimetic metal ion chelates. These chelates are used to mimic the 3-histidine (3H), 2-histidine-1-carboxylate (2H1C) brace motifs or other combinations of histidine and carboxylate endogenous ligating residues found in bioinorganic metalloenzymes .
- Methods of Application or Experimental Procedures : The synthesis of 2-Bromo-6-(chloromethyl)-3-pyridinol involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride. These reagents are easier to handle and require milder reaction conditions than the conventional reagents. The conversion of both reaction steps was monitored using gas chromatography-mass spectrometry (GC-MS) methods, 1H- and 13C- nuclear magnetic resonance (NMR), and Fourier-transform infrared (FT-IR) spectroscopies .
- Results or Outcomes : The synthesis resulted in the successful production of 2-Bromo-6-(chloromethyl)-3-pyridinol without the presence of unreacted starting material or undesired overchlorinated 2-chloro-6-chloromethylpyridine side product .
Application in Functionalized Carbons
- Specific Scientific Field : Chemistry, specifically in the immobilization of biomimetic metal ion chelates on functionalized carbons .
- Summary of the Application : 2-Bromo-6-(chloromethyl)-3-pyridinol is used as a precursor in the synthesis of biomimetic metal ion chelates. These chelates are used to mimic the 3-histidine (3H), 2-histidine-1-carboxylate (2H1C) brace motifs or other combinations of histidine and carboxylate endogenous ligating residues found in bioinorganic metalloenzymes . It is of interest to immobilize these ligand chelates onto heterogeneous supports .
- Methods of Application or Experimental Procedures : The synthesis of 2-Bromo-6-(chloromethyl)-3-pyridinol involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride. These reagents are easier to handle and require milder reaction conditions than the conventional reagents . The conversion of both reaction steps was monitored using gas chromatography-mass spectrometry (GC-MS) methods, 1H- and 13C- nuclear magnetic resonance (NMR), and Fourier-transform infrared (FT-IR) spectroscopies .
- Results or Outcomes : The synthesis resulted in the successful production of 2-Bromo-6-(chloromethyl)-3-pyridinol without the presence of unreacted starting material or undesired overchlorinated 2-chloro-6-chloromethylpyridine side product .
Application in Functionalized Carbons
- Specific Scientific Field : Chemistry, specifically in the immobilization of biomimetic metal ion chelates on functionalized carbons .
- Summary of the Application : 2-Bromo-6-(chloromethyl)-3-pyridinol is used as a precursor in the synthesis of biomimetic metal ion chelates. These chelates are used to mimic the 3-histidine (3H), 2-histidine-1-carboxylate (2H1C) brace motifs or other combinations of histidine and carboxylate endogenous ligating residues found in bioinorganic metalloenzymes . It is of interest to immobilize these ligand chelates onto heterogeneous supports .
- Methods of Application or Experimental Procedures : The synthesis of 2-Bromo-6-(chloromethyl)-3-pyridinol involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride. These reagents are easier to handle and require milder reaction conditions than the conventional reagents . The conversion of both reaction steps was monitored using gas chromatography-mass spectrometry (GC-MS) methods, 1H- and 13C- nuclear magnetic resonance (NMR), and Fourier-transform infrared (FT-IR) spectroscopies .
- Results or Outcomes : The synthesis resulted in the successful production of 2-Bromo-6-(chloromethyl)-3-pyridinol without the presence of unreacted starting material or undesired overchlorinated 2-chloro-6-chloromethylpyridine side product .
Safety And Hazards
This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, environmental impact, etc.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications of the compound, areas where further research is needed, etc.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
2-bromo-6-(chloromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-6-5(10)2-1-4(3-8)9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHKZAVBOLRYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CCl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281936 | |
| Record name | 3-Pyridinol, 2-bromo-6-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(chloromethyl)-3-pyridinol | |
CAS RN |
1353877-94-7 | |
| Record name | 3-Pyridinol, 2-bromo-6-(chloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353877-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 2-bromo-6-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



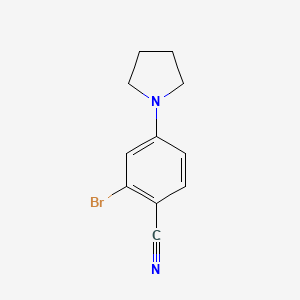
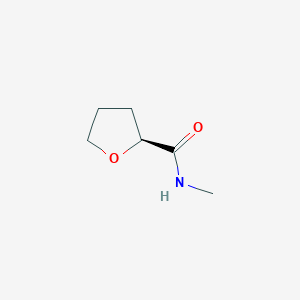
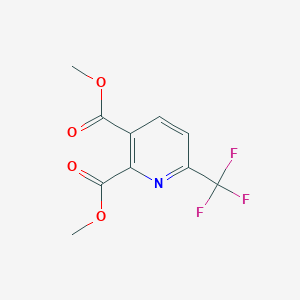
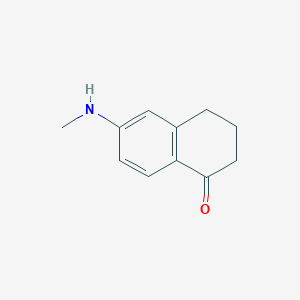
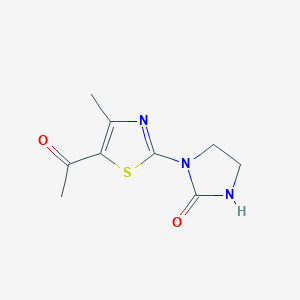
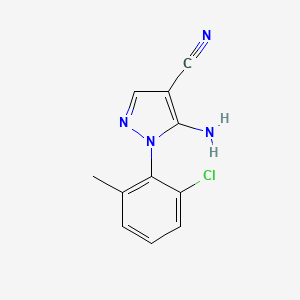
![Tert-butyl 2-{[(4-bromobenzoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B1399746.png)

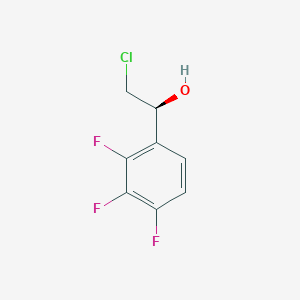
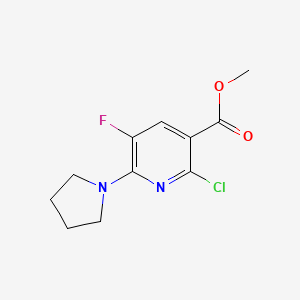
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1399752.png)
